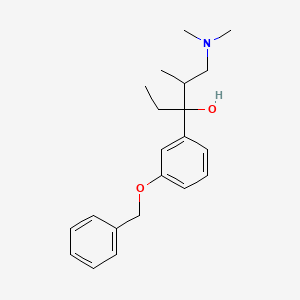

3'-O-Benzyl-(1R)-hydroxy Tapentadol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

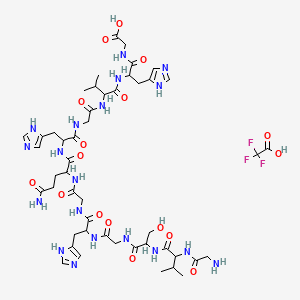

3’-O-Benzyl-(1R)-hydroxy Tapentadol: est un dérivé synthétique du Tapentadol, un analgésique bien connu. Ce composé est caractérisé par la présence d'un groupe benzyle attaché à l'atome d'oxygène en position 3' et d'un groupe hydroxyle en position 1R. Les modifications de sa structure sont conçues pour améliorer ses propriétés pharmacologiques, ce qui en fait un sujet d'intérêt en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 3’-O-Benzyl-(1R)-hydroxy Tapentadol implique généralement plusieurs étapes, à partir du Tapentadol. Les étapes clés incluent:

Protection des groupes hydroxyles: Les groupes hydroxyles du Tapentadol sont protégés à l'aide de groupes protecteurs appropriés afin d'éviter des réactions indésirables.

Benzylation: Le Tapentadol protégé est ensuite soumis à une benzylation, où un groupe benzyle est introduit en position 3' à l'aide de chlorure de benzyle en présence d'une base comme l'hydrure de sodium.

Déprotection: Les groupes protecteurs sont retirés pour donner le produit final, le 3’-O-Benzyl-(1R)-hydroxy Tapentadol.

Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique:

Réacteurs discontinus: Des réacteurs discontinus à grande échelle sont utilisés pour les étapes de protection, de benzylation et de déprotection.

Purification: Le produit est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie afin de garantir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions: Le 3’-O-Benzyl-(1R)-hydroxy Tapentadol subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle peut être oxydé en cétone à l'aide d'oxydants tels que le PCC (chlorochromate de pyridinium).

Réduction: La forme cétone peut être réduite en forme hydroxyle à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution: Le groupe benzyle peut être substitué par d'autres groupes à l'aide de réactions de substitution nucléophile.

Réactifs et conditions courantes:

Oxydation: PCC dans le dichlorométhane à température ambiante.

Réduction: Borohydrure de sodium dans le méthanol à 0°C.

Substitution: Nucléophiles tels que le méthylate de sodium dans le méthanol.

Principaux produits:

Oxydation: Dérivé cétone du 3’-O-Benzyl-(1R)-hydroxy Tapentadol.

Réduction: Composé hydroxylé d'origine.

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de recherche scientifique

Chimie:

Synthèse de dérivés: Utilisé comme matière première pour la synthèse de divers dérivés ayant des activités pharmacologiques potentielles.

Biologie:

Études biologiques: Investigé pour ses interactions avec les cibles biologiques, notamment les récepteurs et les enzymes.

Médecine:

Recherche analgésique: Étudié pour son potentiel en tant qu'agent analgésique avec une efficacité améliorée et des effets secondaires réduits par rapport au Tapentadol.

Industrie:

Développement pharmaceutique: Utilisé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments.

5. Mécanisme d'action

Cibles moléculaires et voies: Le 3’-O-Benzyl-(1R)-hydroxy Tapentadol exerce ses effets en interagissant avec les récepteurs opioïdes du système nerveux central. Il cible principalement le récepteur mu-opioïde, ce qui conduit à des effets analgésiques. De plus, il inhibe la recapture de la norépinéphrine, contribuant à ses propriétés analgésiques.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.

Biology:

Biological Studies: Investigated for its interactions with biological targets, including receptors and enzymes.

Medicine:

Analgesic Research: Studied for its potential as a pain-relieving agent with improved efficacy and reduced side effects compared to Tapentadol.

Industry:

Pharmaceutical Development: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Molecular Targets and Pathways: 3’-O-Benzyl-(1R)-hydroxy Tapentadol exerts its effects by interacting with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. Additionally, it inhibits the reuptake of norepinephrine, contributing to its pain-relieving properties.

Comparaison Avec Des Composés Similaires

Composés similaires:

Tapentadol: Le composé parent, connu pour son double mécanisme d'action en tant qu'agoniste des récepteurs opioïdes et inhibiteur de la recapture de la norépinéphrine.

Oxycodone: Un autre analgésique opioïde ayant un mécanisme d'action similaire mais une structure chimique différente.

Tramadol: Un analgésique ayant à la fois une activité agoniste des récepteurs opioïdes et une inhibition de la recapture de la sérotonine-norépinéphrine.

Unicité: Le 3’-O-Benzyl-(1R)-hydroxy Tapentadol est unique en raison de ses modifications structurelles, qui visent à améliorer son profil pharmacologique. La présence du groupe benzyle et la configuration spécifique de l'hydroxyle peuvent contribuer à une efficacité améliorée et à des effets secondaires réduits par rapport aux composés similaires.

Propriétés

IUPAC Name |

1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTDRZBEHCAVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)

![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)

![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)

![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)

![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)